Cas no 946274-44-8 (N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide)

N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- AKOS004951956
- 946274-44-8
- N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- F2202-0700
- N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
-
- インチ: 1S/C22H23N3O5S/c1-4-30-17-7-5-15(6-8-17)23-20(26)11-16-13-31-22(24-16)25-21(27)14-9-18(28-2)12-19(10-14)29-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)(H,24,25,27)
- InChIKey: JFQQPWXWDOVPNR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(CC(NC2=CC=C(OCC)C=C2)=O)=CS1)(=O)C1=CC(OC)=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 441.13584202g/mol
- どういたいしつりょう: 441.13584202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-0700-1mg |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-10μmol |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-30mg |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-10mg |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-40mg |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-2μmol |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-5μmol |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-25mg |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-20μmol |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-0700-3mg |
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946274-44-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide 関連文献
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamideに関する追加情報
Introduction to N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 946274-44-8)
N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 946274-44-8, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups, including a thiazole ring and amide moieties, which are known to contribute to its potential biological activity.
The presence of a 4-ethoxyphenyl group in the molecular framework suggests that this compound may exhibit properties influenced by both electronic and steric effects. The ethoxy substituent can modulate the reactivity and binding affinity of the molecule, making it a valuable scaffold for designing novel therapeutic agents. Additionally, the combination of a 1,3-thiazol-2-yl moiety with a 3,5-dimethoxybenzamide group creates a complex system that could interact with biological targets in multiple ways. Such structural complexity is often associated with enhanced pharmacological activity and selectivity.
In recent years, there has been growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole compounds are known to possess antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific arrangement of atoms in N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide may contribute to its potential therapeutic effects by interacting with various cellular pathways and enzymes. For instance, the amide group can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding.
The dimethoxy substituents on the benzamide part of the molecule can further influence its pharmacokinetic properties. Dimethoxy groups are often used in medicinal chemistry to enhance solubility and metabolic stability. By incorporating these groups into the structure, researchers aim to improve the bioavailability and reduce the rate of degradation of the compound. This could make N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide a more effective candidate for clinical applications.
Recent studies have highlighted the importance of computational methods in predicting the biological activity of novel compounds. Molecular modeling techniques can be used to simulate how N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide interacts with biological targets such as enzymes and receptors. These simulations can provide valuable insights into the compound's binding affinity and mechanism of action. By leveraging computational tools, researchers can optimize the structure of the molecule to enhance its therapeutic potential.
In addition to computational studies, experimental approaches are also crucial for evaluating the biological activity of N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide. In vitro assays can be used to test the compound's effects on various biological systems. For example, cell-based assays can assess its ability to inhibit or activate specific enzymes or receptors. These experiments can provide critical data on the compound's efficacy and safety profile.
The development of new drugs is a complex process that involves multiple stages of research and testing. From initial discovery to clinical trials, each step is essential for ensuring that a drug is both effective and safe for human use. N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide represents an early stage candidate that has shown promise in preclinical studies. Further research is needed to fully understand its potential therapeutic applications.
The chemical synthesis of this compound also presents an interesting challenge for organic chemists. The synthesis involves multiple steps, including the formation of new bonds and functional group transformations. Advanced synthetic methodologies can be employed to construct the complex molecular framework efficiently and with high yield. The success of these synthetic efforts is crucial for advancing this compound towards potential clinical applications.
The role of natural products as inspiration for drug discovery cannot be overstated. Many pharmaceuticals have been derived from natural compounds that have been modified through chemical synthesis. The structural motifs found in natural products often exhibit unique biological activities due to their complex arrangements of functional groups. N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide may offer insights into new therapeutic strategies by mimicking these natural scaffolds.
The future direction of research on N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide will likely involve interdisciplinary collaborations between chemists、biologists、and pharmacologists。 Such collaborations can accelerate the discovery process by combining expertise from different fields。 The goal is to translate laboratory findings into tangible therapeutic benefits for patients worldwide。
946274-44-8 (N-(4-{(4-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide) 関連製品
- 866142-69-0(1H-Pyrazolo[3,4-b]pyridine, 1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-)
- 1799740-97-8(bpdc-(3,3'-2NH2))
- 685850-58-2((2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide)
- 7803-88-5(6-O-Methyl Guanosine)
- 1344111-06-3(6-methoxyhexane-1-sulfonyl chloride)
- 2680845-81-0(2-(Aminomethyl)-2-ethylbutanal)
- 1211495-47-4(4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
- 2228464-74-0(1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile)
- 16343-18-3(1,1,2,2-Tetraphenyldisilane)



